2-Amino-4-iodobutanoic acid
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Overview
Description
2-Amino-4-iodobutanoic acid is an amino acid derivative characterized by the presence of an iodine atom at the fourth carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodobutanoic acid can be achieved through several methods:
Amination of Alpha-Bromocarboxylic Acids: This method involves the bromination of a carboxylic acid followed by substitution with ammonia to introduce the amino group.
Amidomalonate Synthesis: This method starts with the conversion of diethyl acetamidomalonate into an enolate ion, followed by alkylation with a primary alkyl halide.
Reductive Amination of Alpha-Keto Acids: This method involves the reductive amination of an alpha-keto acid with ammonia and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iodobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-iodobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-4-iodobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism and protein synthesis
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-iodopropanoic acid
- 2-Amino-5-iodopentanoic acid
- 2-Amino-4-bromobutanoic acid
Comparison
2-Amino-4-iodobutanoic acid is unique due to the specific position of the iodine atom, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities and chemical properties .
Properties
IUPAC Name |
2-amino-4-iodobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWWJFXFTVBJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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